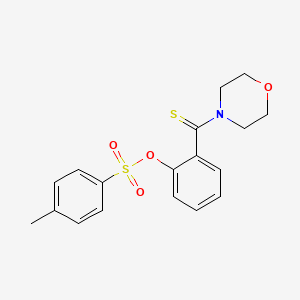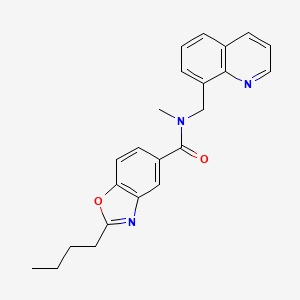![molecular formula C21H16N2O5 B4936370 N-(2-methoxydibenzo[b,d]furan-3-yl)-4-methyl-3-nitrobenzamide](/img/structure/B4936370.png)
N-(2-methoxydibenzo[b,d]furan-3-yl)-4-methyl-3-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methoxydibenzo[b,d]furan-3-yl)-4-methyl-3-nitrobenzamide, commonly known as MDL-801, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. MDL-801 belongs to the class of benzamides and is known to exhibit a range of biochemical and physiological effects.
Mecanismo De Acción
The exact mechanism of action of MDL-801 is not fully understood, but it is believed to act as a positive allosteric modulator of the gamma-aminobutyric acid (GABA) receptor. By binding to the receptor, MDL-801 enhances the activity of GABA, a neurotransmitter that inhibits the activity of neurons in the brain, leading to its anticonvulsant and neuroprotective effects.
Biochemical and Physiological Effects:
In addition to its anticonvulsant and neuroprotective effects, MDL-801 has been found to exhibit anti-inflammatory properties. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. This makes MDL-801 a potential candidate for the treatment of inflammatory disorders such as rheumatoid arthritis and multiple sclerosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MDL-801 has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been extensively studied, making it a well-characterized compound. However, one limitation of using MDL-801 in lab experiments is its relatively low potency compared to other GABA receptor modulators.
Direcciones Futuras
There are several future directions for research on MDL-801. One area of interest is its potential use in the treatment of neurological disorders such as epilepsy, Alzheimer's disease, and Parkinson's disease. Further research is needed to fully understand its mechanism of action and to optimize its pharmacological properties. Another area of interest is its potential use in the treatment of inflammatory disorders. Future studies could explore its efficacy and safety in animal models of inflammation. Overall, MDL-801 has the potential to be a valuable therapeutic agent in the treatment of various diseases, and further research is needed to fully realize its potential.
Métodos De Síntesis
MDL-801 can be synthesized through a multi-step process involving the reaction of 2-methoxydibenzo[b,d]furan-3-carboxylic acid with thionyl chloride, followed by the reaction with 4-methyl-3-nitrobenzoyl chloride in the presence of a base. The resulting product is then purified through column chromatography to obtain pure MDL-801.
Aplicaciones Científicas De Investigación
MDL-801 has been extensively studied for its potential therapeutic applications in various fields of research. It has been found to exhibit anticonvulsant, neuroprotective, and anti-inflammatory properties, making it a promising candidate for the treatment of neurological disorders such as epilepsy, Alzheimer's disease, and Parkinson's disease.
Propiedades
IUPAC Name |
N-(2-methoxydibenzofuran-3-yl)-4-methyl-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O5/c1-12-7-8-13(9-17(12)23(25)26)21(24)22-16-11-19-15(10-20(16)27-2)14-5-3-4-6-18(14)28-19/h3-11H,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEAZZHIYDPJSQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=C(C=C3C4=CC=CC=C4OC3=C2)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxydibenzo[b,d]furan-3-yl)-4-methyl-3-nitrobenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(benzyloxy)phenyl]-2-(2,6-dimethylphenoxy)acetamide](/img/structure/B4936289.png)
![N-[2-hydroxy-3-(1-piperidinyl)propyl]-N-(4-nitrophenyl)benzenesulfonamide](/img/structure/B4936293.png)
![4-{[2-(3,5-difluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-(3-methoxyphenyl)-2-piperazinone](/img/structure/B4936296.png)

![5-(4-chlorophenyl)-N-{[(4-ethylphenyl)amino]carbonothioyl}-2-furamide](/img/structure/B4936316.png)
![N'-[(2-phenylcyclopropyl)carbonyl]-2-furohydrazide](/img/structure/B4936317.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-4-methoxy-3-nitrobenzamide](/img/structure/B4936327.png)

![(3aS*,6aR*)-3-[2-(4-methoxyphenyl)ethyl]-5-(2-pyrimidinyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B4936341.png)

![2-[5-({2-[(2-methoxy-5-methylphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]-N-(2-methylphenyl)acetamide](/img/structure/B4936362.png)
![2-[4-(1-adamantyl)phenoxy]acetamide](/img/structure/B4936365.png)
![1-allyl-5-{2-[(4-nitrobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4936372.png)
